9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-
CAS No.: 117570-47-5
Cat. No.: VC20887250
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117570-47-5 |
---|---|
Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 g/mol |
IUPAC Name | 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid |
Standard InChI | InChI=1S/C16H12O4/c1-9-4-2-6-11-14(19)12-7-3-5-10(8-13(17)18)16(12)20-15(9)11/h2-7H,8H2,1H3,(H,17,18) |
Standard InChI Key | SOPCFHVRSZJNSW-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |
Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |
Introduction
Chemical Structure and Properties
9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- consists of a tricyclic xanthone core with an acetic acid side chain at position 4 and a methyl group at position 5. The compound belongs to the broader class of xanthones, which are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Structurally, the xanthene scaffold comprises two benzene rings linearly fused to each other through a pyran ring .
The systematic IUPAC name for this compound is 2-(5-methyl-9-oxoxanthen-4-yl)acetic acid, though it is frequently referred to as 5-methylxanthen-9-one-4-acetic acid in the scientific literature.
Table 1: Physicochemical Properties of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-
Property | Value |
---|---|
CAS Number | 117570-47-5 |
Molecular Formula | C₁₆H₁₂O₄ |
Molecular Weight | 268.26400 g/mol |
Density | 1.359 g/cm³ |
Boiling Point | 511.9°C at 760 mmHg |
Flash Point | 197.1°C |
Appearance | White to light yellow crystalline solid |
Exact Mass | 268.07400 |
LogP | 2.88170 |
The compound contains a carboxylic acid functional group, which is critical for its biological activity, as well as a lipophilic methyl substituent at position 5 that enhances its potency .
Synthesis and Preparation
The synthesis of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- typically follows similar pathways to those used for related xanthone derivatives. While the specific synthesis route for this exact compound isn't detailed in the available search results, related xanthone compounds are commonly prepared through several established methods.
One common synthetic approach for xanthone derivatives involves a multi-step process beginning with appropriate substituted benzene precursors. For example, synthesis may involve:
-
Friedel-Crafts acylation of appropriately substituted benzene rings
-
Intramolecular nucleophilic aromatic substitution to form the xanthone core
-
Regioselective functionalization to introduce the acetic acid side chain and methyl group at the desired positions
For related compounds in the same class, such as DMXAA, synthetic methods have been well documented and optimized for laboratory and industrial production .
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have been conducted on 9-oxo-9H-xanthene-4-acetic acid (XAA) and its derivatives, including 5-methyl-XAA. These studies have revealed several key structural features that are essential for biological activity:
-
The carboxylic acid group must maintain a fixed disposition with respect to the xanthene chromophore. Alterations in the nature of this anionic center or its geometry relative to the chromophore significantly reduce or abolish activity .
-
Small lipophilic substituents at position 5, such as the methyl group in 5-methyl-XAA, substantially enhance potency. Analogues bearing such substituents are among the most dose-potent compounds reported for causing hemorrhagic necrosis of implanted colon 38 tumors in mice .
-
Alpha-methylation of the acetic acid side chain is permissible without significant loss of activity, allowing for the development of chiral derivatives with potentially different biological profiles .
-
Compounds with 5,6-disubstitution patterns (e.g., 5,6-dimethyl-XAA) demonstrate consistently high levels of both dose potency and activity, suggesting this is an optimal configuration among substituted 9-oxo-9H-xanthene-4-acetic acids .
Research has shown that 5-methyl-XAA and its 5,6-disubstituted analogues demonstrate superior potency compared to the parent XAA compound, often achieving comparable biological effects at significantly lower doses .
Biological Activities
The primary biological activity of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is its ability to induce hemorrhagic necrosis in solid tumors, particularly in experimental colon 38 tumor models in mice. This compound belongs to a class of agents known as vascular-disrupting agents (VDAs), which target established tumor vasculature, leading to rapid vascular collapse and tumor necrosis .
The mechanism of action involves:
-
Disruption of tumor blood vessels, leading to vascular collapse
-
Induction of tumor necrosis through ischemia
-
Potential immunomodulatory effects and cytokine induction (particularly observed in more advanced derivatives like DMXAA)
In comparative studies, 5-methyl-XAA has shown activity comparable to related compounds but at significantly lower doses. For instance, the 5,6-dimethyl analogue demonstrates in vivo colon 38 activity comparable to that of flavone acetic acid (FAA) at 10-15-fold lower doses and superior activity at respective optimal doses .
Additionally, chiral derivatives of 5-methyl-XAA have shown enantioselectivity in their biological activity. The S-(+)-enantiomer of α-methyl-5-methyl-XAA demonstrates stronger dose-dependent activity than the R-(-)-enantiomer, suggesting different intrinsic activities rather than metabolic differences .
Related Compounds and Derivatives
Several important compounds are structurally and functionally related to 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, including:
DMXAA (Vadimezan, ASA-404)
The most significant derivative is 5,6-dimethylxanthone-4-acetic acid (DMXAA, Vadimezan, or ASA-404), which has been extensively studied for its remarkable pharmacological profile. DMXAA is characterized by:
-
Molecular formula: C₁₇H₁₄O₄
-
Molecular weight: 282.295 g/mol
-
CAS number: 117570-53-3
-
Additional methyl group at position 6 compared to 5-methyl-XAA
DMXAA has been subjected to extensive clinical investigations as a tumor vascular-disrupting agent. Beyond antitumor properties, it has also demonstrated antiviral, antiplatelet, and antithrombotic activities .
Chiral Derivatives
Several chiral derivatives have been synthesized and evaluated, including:
-
2-(9-oxo-9H-xanthen-4-yl)propanoic acid
-
α-methyl-5-methyl-XAA (both S-(+) and R-(-) enantiomers)
These chiral compounds have shown varying degrees of biological activity, with observed enantioselectivity suggesting different intrinsic biological activities between stereoisomers .
Halogenated Derivatives
Various halogenated derivatives have also been synthesized, including:
-
6-chloro-5-methyl-9-oxo-9H-xanthene-4-acetic acid
-
5-methyl-6-methoxy-9-oxo-9H-xanthene-4-acetic acid
These compounds further expand the structure-activity relationships within this class of compounds .
Research Applications
Research applications of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- and related compounds have primarily focused on their potential as anticancer agents. The most significant research developments include:
Antitumor Studies
Extensive preclinical evaluations have demonstrated the compound's ability to cause hemorrhagic necrosis in solid tumors, particularly colon 38 tumors in mice. This activity forms the foundation for developing more potent and clinically viable antitumor agents .
Structure-Activity Relationship Investigations
The compound has served as an important reference point for understanding how structural modifications affect biological activity within the xanthone-4-acetic acid family. These investigations have led to the development of more potent derivatives like DMXAA .
Chiral Drug Development
Studies on the enantiomers of α-methylated derivatives have provided insights into the role of stereochemistry in biological activity, contributing to broader understanding of chiral drug development principles .
Vascular-Disrupting Agent Research
As part of the larger field of vascular-disrupting agents, research on this compound has contributed to understanding tumor vasculature as a therapeutic target, with implications extending beyond xanthone derivatives to other classes of vascular-disrupting compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume